molecular formula C16H13N3O5 B2420205 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide CAS No. 1209377-50-3

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide

Cat. No.: B2420205
CAS No.: 1209377-50-3
M. Wt: 327.296
InChI Key: ANEKQOSVAQLDGY-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for research purposes only. This molecule incorporates two privileged structural motifs: the 2,3-dihydrobenzo[b][1,4]dioxine ring and the isoxazole heterocycle. The 1,4-benzodioxane scaffold is recognized in pharmaceutical research for its potential role in modulating key biological targets. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a well-established anticancer drug target . Furthermore, this core structure has been utilized in the synthesis of probes that investigate metabolic pathways, such as ligands for ABHD5, a protein involved in the regulation of lipolysis . The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, known to be a popular framework for developing novel drug candidates due to its diverse bioactivity . Isoxazole derivatives have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities . The integration of these two fragments into a single molecule suggests potential for multifunctional biological activity and makes it a valuable chemical tool for researchers. This compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and high-throughput screening assays to explore its full potential in various disease models. Researchers can utilize this chemical probe to develop new conceptual approaches in the discovery of innovative therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-16(17-15-3-4-23-19-15)9-11-8-13(24-18-11)10-1-2-12-14(7-10)22-6-5-21-12/h1-4,7-8H,5-6,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEKQOSVAQLDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.

Structural Overview

The compound features a complex structure that includes multiple isoxazole rings and a dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C17H16N4O3C_{17}H_{16}N_4O_3 with a molecular weight of 328.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler isoxazole derivatives. The synthetic pathways often utilize cycloaddition reactions and modifications to introduce the dihydrobenzo[b][1,4]dioxin unit. The detailed synthetic route can be found in various literature sources focusing on isoxazole chemistry.

Antitumor Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown potent cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
A549< 12
COLO 205< 12
MDA-MB 231< 12
PC-3< 12

These findings indicate that the compound may possess similar or enhanced activity compared to established chemotherapeutics such as benznidazole .

Antimicrobial and Antiviral Properties

Isoxazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain isoxazoles exhibit moderate activity against Gram-positive bacteria and fungi. For example:

Microorganism Activity
Staphylococcus aureusModerate
Bacillus subtilisModerate
Influenza A (H1N1)Low to mid-micromolar

In particular, the antiviral activity against influenza viruses has been documented, suggesting that the compound may interact with viral proteins involved in replication .

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer properties of isoxazole derivatives, the compound was tested against several human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, supporting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various isoxazoles against pathogenic bacteria and fungi. The results showed that certain derivatives exhibited promising antibacterial activity comparable to standard antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C18H20N4O4
  • Molecular Weight : 356.38 g/mol
  • IUPAC Name : 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide

The structure features multiple functional groups that contribute to its diverse biological activities, including isoxazole rings and an acetamide moiety.

Anticancer Activity

Research has indicated that compounds containing isoxazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : Isoxazoles can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways.
  • Case Studies : A study demonstrated that similar isoxazole compounds inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values indicating potent activity.

Antimicrobial Properties

Isoxazole derivatives have been reported to possess antimicrobial effects against a range of pathogens:

  • Activity Spectrum : The compound shows moderate activity against Gram-positive bacteria and fungi.
  • Research Findings : A study highlighted that structural modifications on the isoxazole ring could enhance antimicrobial efficacy, emphasizing the importance of substituents in optimizing biological activity.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are being explored:

  • Mechanism : Isoxazoles may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Research Evidence : Experimental studies have shown that related compounds can decrease inflammation markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against MCF-7 and A549
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryReduction in inflammation markers

Anticancer Activity Case Study

In a detailed investigation, a series of isoxazole derivatives were synthesized and tested for their anticancer efficacy. Modifications at the para-position of the phenyl ring were found to significantly enhance anticancer activity, with electron-withdrawing groups improving potency.

Antimicrobial Efficacy Case Study

Another study evaluated the antimicrobial properties of various isoxazole derivatives. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against selected Gram-positive bacteria, demonstrating the critical role of functional groups in modulating biological responses.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology : Prioritize retrosynthetic analysis to identify feasible intermediates, such as the isoxazole and dihydrobenzodioxin moieties. Use quantum chemical calculations (e.g., DFT) to predict reaction barriers and optimize pathways. Experimental validation should employ stepwise coupling reactions (e.g., Huisgen cycloaddition for isoxazole formation) under inert conditions .
  • Data Conflict Resolution : If intermediates fail to form, reassess protecting group strategies or solvent polarity using Hansen solubility parameters to improve yields .

Q. How can structural characterization be rigorously validated?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm molecular connectivity. For stereochemical ambiguity, use X-ray crystallography or NOESY experiments. Cross-validate spectral data with analogs (e.g., ) to identify signature peaks for the dihydrobenzodioxin and isoxazole groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves (IC50_{50} determination). For contradictory data, assess assay interference from the compound’s autofluorescence or solubility limitations using DLS (Dynamic Light Scattering) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and metabolic stability?

  • Methodology : Perform MD simulations (Molecular Dynamics) with explicit solvent models to study hydrolysis susceptibility of the acetamide bond. Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways. Validate predictions via LC-MS analysis of incubated liver microsomes .
  • Data Interpretation : If computational and experimental half-lives diverge, re-examine force field parameters or consider cytochrome P450 isoform-specific interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology : Apply multivariate statistical analysis (e.g., PCA or PLS) to SAR datasets. Use fragment-based decomposition (e.g., Free-Wilson analysis) to isolate contributions of the dihydrobenzodioxin and isoxazole groups. For outliers, re-evaluate assay conditions or synthesize focused libraries with systematic substitutions .

Q. How to optimize reaction conditions for scale-up while minimizing byproducts?

  • Methodology : Implement DoE (Design of Experiments) with variables like temperature, catalyst loading, and solvent ratio. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress in real-time via PAT (Process Analytical Technology), such as inline FTIR. For persistent impurities, employ membrane separation (e.g., nanofiltration) or crystallization screening .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology : Use cryo-EM or X-ray crystallography to resolve binding modes. For dynamic interactions, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS). If crystallography fails, utilize molecular docking with ensemble receptor conformations derived from NMR .

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